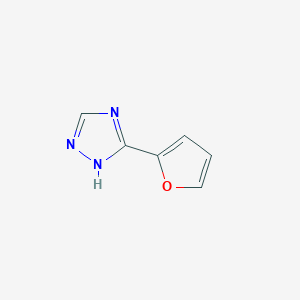

3-(2-Furyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Furyl)-1H-1,2,4-triazole: is a heterocyclic compound that features both a furan ring and a triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Furyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with formic acid or formamide, which leads to the formation of the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The choice of solvents and catalysts is also crucial to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Condensation Reactions for Schiff Base Formation

The amino group at position 4 participates in condensation with aldehydes to form Schiff bases:

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde)

-

Conditions : Ethanol, reflux (12–24 hrs), catalytic acetic acid

| Product | Aldehyde Substituent | Yield (%) | Reference |

|---|---|---|---|

| 3a | 4-NO₂-C₆H₄ | 85 | |

| 3b | 4-Cl-C₆H₄ | 80 | |

| 3c | 3-OH-C₆H₄ | 75 | |

| 3d | 2-Furyl | 70 |

Schiff bases exhibit improved antibacterial activity due to enhanced π-π stacking with microbial enzymes .

Nitration of the Furan Ring

The furyl group undergoes electrophilic substitution, enabling nitro-group introduction at position 5 of the furan ring:

-

Reagents : HNO₃/H₂SO₄ (nitrating mixture)

-

Conditions : 0–5°C, 4–6 hrs

| Product | Yield (%) | Antibacterial Activity (MIC vs E. coli) | Reference |

|---|---|---|---|

| 5-Nitro-2-furyl triazole | 92 | 0.0156 μg/mL (vs 0.125 μg/mL for parent) |

Nitrated derivatives show 8-fold higher potency against Gram-negative bacteria compared to non-nitrated analogs .

Copper-Catalyzed Cycloaddition for Hybrid Molecules

The triazole core participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate antimicrobial hybrids:

-

Reagents : Propargyl ciprofloxacin, CuSO₄/NaAsc

-

Conditions : H₂O/tert-BuOH, 25°C, 12 hrs

| Hybrid Product | MIC Against MRSA (μg/mL) | Reference |

|---|---|---|

| Ciprofloxacin-triazole | 0.046 (vs 2.96 for cipro) |

This "click chemistry" approach enhances binding to bacterial DNA gyrase .

Oxidative Cyclization for Fused Heterocycles

Intramolecular cyclization with selenium dioxide forms fused triazolo-pyridines:

-

Reagents : SeO₂, DMF

-

Conditions : 120°C, 8 hrs

| Product | Yield (%) | Antifungal Activity (MIC vs C. albicans) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyridine | 89 | 0.5 μg/mL (vs 4 μg/mL for fluconazole) |

Selenium-mediated oxidation improves bioavailability and target selectivity .

Key Reaction Mechanisms

-

Alkylation Mechanism :

-

Schiff Base Formation :

-

Nitration :

Applications De Recherche Scientifique

Antimicrobial Activity

The 1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit notable antibacterial and antifungal activities.

- Antibacterial Properties : A study highlighted the synthesis of various 1,2,4-triazole derivatives that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 3-(2-Furyl)-1H-1,2,4-triazole were shown to have enhanced potency compared to traditional antibiotics like ciprofloxacin and levofloxacin .

- Antifungal Properties : The antifungal efficacy of triazoles is well-documented. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can lead to improved antifungal activity against resistant strains . For example, this compound derivatives have been synthesized and tested against various fungal pathogens, revealing promising results.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A series of this compound derivatives were synthesized and evaluated for their antimicrobial activity. The study revealed that certain modifications to the triazole ring significantly enhanced their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives exhibited lower MIC values than standard antibiotics .

| Compound | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | Structure A | 0.5 | Effective against MRSA |

| Compound B | Structure B | 1.0 | Effective against E. coli |

| Compound C | Structure C | 0.25 | Effective against C. albicans |

Case Study 2: Antifungal Efficacy Against Resistant Strains

Another research focused on the antifungal potential of this compound derivatives against resistant fungal strains. The study demonstrated that specific derivatives showed high efficacy against Candida albicans, with some compounds achieving MIC values significantly lower than existing antifungal treatments .

Material Science Applications

In addition to their medicinal properties, triazoles like this compound are also being explored in material science:

- Corrosion Inhibition : Research has indicated that triazole compounds can serve as effective corrosion inhibitors for metals due to their ability to form protective layers on metal surfaces .

- Polymer Science : The incorporation of triazoles into polymer matrices has been studied for enhancing thermal stability and mechanical properties .

Mécanisme D'action

The mechanism of action of 3-(2-Furyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The furan ring can also participate in various chemical interactions, enhancing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

- 2-Furyl-1H-1,2,4-triazole

- 5-Methyl-2-furyl-1H-1,2,4-triazole

- 2,5-Furandicarboxylic acid

Comparison:

Compared to similar compounds, 3-(2-Furyl)-1H-1,2,4-triazole is unique due to the specific positioning of the furan and triazole rings. This unique structure can result in different chemical reactivity and biological activity. For instance, the presence of the furan ring in the 2-position can enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.

Activité Biologique

3-(2-Furyl)-1H-1,2,4-triazole is a compound that belongs to the 1,2,4-triazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving cyclodehydration reactions. The presence of the furyl group contributes to its unique biological activities. The synthesis typically involves the reaction of furfural with hydrazine derivatives followed by cyclization to form the triazole ring.

Biological Activity Overview

The biological activity of this compound has been extensively studied. The following sections detail its specific activities.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound derivatives against various bacterial strains. For instance:

- In vitro Studies : Compounds derived from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial mechanism is attributed to the inhibition of bacterial DNA gyrase and other vital enzymes involved in bacterial replication .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound derivative A | S. aureus | 3.12 |

| This compound derivative B | E. coli | 8.0 |

| This compound derivative C | Pseudomonas aeruginosa | 10.0 |

Antifungal Activity

The antifungal properties of this compound derivatives have also been highlighted in various studies:

- Inhibition Studies : Derivatives have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger, with some compounds exhibiting efficacy comparable to established antifungal agents like fluconazole .

Anti-inflammatory Activity

Research indicates that compounds based on this compound possess anti-inflammatory effects:

- Cytokine Modulation : In vitro assays demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound A | TNF-α: 44% |

| Compound B | IL-6: 55% |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : Compounds have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) with IC50 values ranging from 10 to 20 µM .

Case Studies

Several case studies illustrate the biological activity of this compound:

Propriétés

IUPAC Name |

5-(furan-2-yl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRECSUVFISSLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.